molecular formula C9H8O4 B12754256 6,7-Dihydroxy-3,4-dihydro-2H-1-benzopyran-2-one CAS No. 15017-41-1

6,7-Dihydroxy-3,4-dihydro-2H-1-benzopyran-2-one

Cat. No.: B12754256
CAS No.: 15017-41-1
M. Wt: 180.16 g/mol
InChI Key: QNHQEUFMIKRNTB-UHFFFAOYSA-N
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Description

. This compound belongs to the class of organic compounds known as chromanones, which are characterized by a chroman ring system with a ketone group. Chromanones are notable for their diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6,7-Dihydroxychroman-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of resorcinol derivatives and acetoacetic ester in the presence of an acid catalyst to form the chromanone ring system. The reaction conditions often include heating the mixture to facilitate cyclization and subsequent purification steps to isolate the desired product.

Industrial Production Methods: In an industrial setting, the production of 6,7-Dihydroxychroman-2-one may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as solvent extraction, crystallization, and recrystallization to ensure the final product meets the required specifications for further applications.

Chemical Reactions Analysis

Types of Reactions: 6,7-Dihydroxychroman-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The ketone group can be reduced to form the corresponding alcohol.

    Substitution: The hydroxyl groups can participate in substitution reactions with suitable electrophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.

Major Products:

    Oxidation: Formation of 6,7-dihydroxychroman-2,3-dione.

    Reduction: Formation of 6,7-dihydroxychroman-2-ol.

    Substitution: Formation of various substituted chromanones depending on the electrophile used.

Scientific Research Applications

6,7-Dihydroxychroman-2-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 6,7-Dihydroxychroman-2-one involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

  • 6-Hydroxychroman-2-one
  • 7-Hydroxychroman-2-one
  • 6,7-Dimethoxychroman-2-one

Comparison: 6,7-Dihydroxychroman-2-one is unique due to the presence of two hydroxyl groups at positions 6 and 7, which confer distinct chemical reactivity and biological activity compared to its analogs. For instance, the additional hydroxyl group enhances its antioxidant capacity compared to 6-Hydroxychroman-2-one and 7-Hydroxychroman-2-one. The presence of hydroxyl groups also allows for more diverse chemical modifications compared to 6,7-Dimethoxychroman-2-one, which has methoxy groups instead .

Properties

CAS No.

15017-41-1

Molecular Formula

C9H8O4

Molecular Weight

180.16 g/mol

IUPAC Name

6,7-dihydroxy-3,4-dihydrochromen-2-one

InChI

InChI=1S/C9H8O4/c10-6-3-5-1-2-9(12)13-8(5)4-7(6)11/h3-4,10-11H,1-2H2

InChI Key

QNHQEUFMIKRNTB-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)OC2=CC(=C(C=C21)O)O

Origin of Product

United States

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